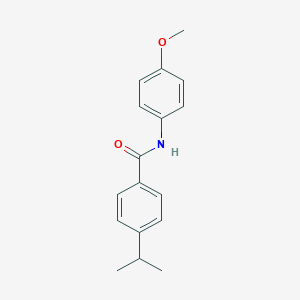
4-isopropyl-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(4-methoxyphenyl)benzamide, also known as IMPB, is a chemical compound that belongs to the family of benzamides. It is a white crystalline solid that has a molecular weight of 277.36 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-isopropyl-N-(4-methoxyphenyl)benzamide can reduce inflammation and pain. 4-isopropyl-N-(4-methoxyphenyl)benzamide has also been shown to modulate the activity of certain receptors such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
4-isopropyl-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 4-isopropyl-N-(4-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase.
Advantages and Limitations for Lab Experiments
4-isopropyl-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations associated with the use of 4-isopropyl-N-(4-methoxyphenyl)benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-isopropyl-N-(4-methoxyphenyl)benzamide. One area of interest is the development of novel analogs that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-isopropyl-N-(4-methoxyphenyl)benzamide. Further studies are needed to fully understand how this compound exerts its effects. Additionally, there is a need for more in vivo studies to investigate the efficacy and safety of 4-isopropyl-N-(4-methoxyphenyl)benzamide in animal models. Finally, the potential use of 4-isopropyl-N-(4-methoxyphenyl)benzamide in combination therapy for the treatment of cancer and other diseases should be explored.
Synthesis Methods
The synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-isopropyl-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Several studies have reported that 4-isopropyl-N-(4-methoxyphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-4-6-14(7-5-13)17(19)18-15-8-10-16(20-3)11-9-15/h4-12H,1-3H3,(H,18,19) |
InChI Key |
YZYBPVFKQDLHBG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)







